N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4(13)9-2-3-10-7(14)5-6(8)12-15-11-5/h2-3H2,1H3,(H2,8,12)(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOATUNYKNYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337011 | |
| Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-79-7 | |
| Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Oxadiazole Synthesis
The 1,2,5-oxadiazole (furazan) ring system is typically constructed via cyclization of amidoxime precursors or [3+2] cycloadditions involving nitrile oxides. For 4-amino-1,2,5-oxadiazole-3-carboxamide, the primary route involves condensation of glyoxal derivatives with amidoximes under dehydrating conditions. Computational studies suggest that the electron-withdrawing carboxamide group at C-3 directs electrophilic substitution to the C-4 position, facilitating selective amination.
Sidechain Functionalization Challenges
Introducing the N-(2-acetamidoethyl) group necessitates careful selection of protecting groups to prevent oxadiazole ring degradation. The acetamido moiety’s susceptibility to hydrolysis under acidic or basic conditions mandates mild coupling reagents, such as HATU or DCC, in non-aqueous media. Steric hindrance from the C-3 carboxamide further complicates nucleophilic substitution at C-4, favoring catalytic amination over direct alkylation.
One-Pot Oxadiazole Formation and Amination
General Procedure for Copper-Catalyzed Synthesis
A streamlined protocol adapted from ACS Journal of Organic Chemistry (2022) involves sequential oxadiazole formation and amination in a single reactor:
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Cyclocondensation : Heating a mixture of ethyl glyoxalate chloroxime (1.0 equiv) and trichloroacetonitrile (1.2 equiv) in 1,4-dioxane at 40°C for 18 hours forms 4-chloro-1,2,5-oxadiazole-3-carboxamide.
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Amination : Addition of O-benzoyl hydroxylamine (1.5 equiv), Cu(OAc)₂ (0.75 equiv), and LiOtBu (2.4 equiv) at 40°C for 12 hours installs the amino group with >85% yield.
Key Advantages :
Acetamidoethyl Sidechain Introduction
Post-amination, the N-(2-aminoethyl) intermediate is acetylated using acetic anhydride (2.0 equiv) in THF with DMAP catalysis. GC-MS analysis confirms >95% conversion after 2 hours at 25°C. Critical to this step is prior protection of the oxadiazole’s amino group with a tert-butoxycarbonyl (Boc) group, which is removed via TFA treatment post-acetylation.
Trihalomethyl Oxadiazole Derivatization
Halogen Displacement Mechanisms
Patent US3574222A describes nucleophilic displacement of 5-trichloromethyl-1,2,4-oxadiazoles with amines to yield 5-amino derivatives. Adapting this for 1,2,5-oxadiazoles:
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Substrate Preparation : 4-Trichloromethyl-1,2,5-oxadiazole-3-carboxamide is synthesized via fusion of trichloroacetamide and glyoxal chloroxime at 130°C.
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Amination : Reaction with 2-aminoethyl acetamide (3.0 equiv) in ethanol at 60°C for 48 hours displaces trichloromethyl with 72% yield.
Limitations :
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Requires harsh conditions (elevated temperatures, excess amine).
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Competing hydrolysis of trichloromethyl group reduces efficiency.
Post-Synthetic Modification of Preformed Oxadiazoles
Carbodiimide-Mediated Amide Coupling
A modular approach involves synthesizing 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by coupling with 2-aminoethyl acetamide:
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Carboxylic Acid Synthesis : Hydrolysis of the methyl ester (4-amino-1,2,5-oxadiazole-3-carboxylate) using LiOH in THF/H₂O (1:1) at 0°C.
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Coupling : Activation with EDC/HOBt (1.2 equiv each) and reaction with 2-aminoethyl acetamide (1.5 equiv) in DMF yields the target compound in 68% yield after HPLC purification.
Optimization Data :
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 68 |
| HATU/DIEA | DCM | 0°C | 75 |
| DCC/DMAP | THF | 40°C | 58 |
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues within the 1,2,5-Oxadiazole Family
Compound: (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime ()
- Structural Differences : The oxime group (-NH-O-) replaces the acetamidoethyl side chain in the target compound.
- Hydrogen Bonding : The crystal structure reveals a 3D network via N-H⋯N, N-H⋯O, and O-H⋯N interactions, suggesting stronger intermolecular forces compared to the target compound. This could result in higher melting points and lower solubility .
Heterocyclic Analogues: 1,2,4-Triazole Derivatives
Compound: 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol ()
- Heterocycle Comparison: The 1,2,4-triazole core replaces oxadiazole, introducing sulfur instead of oxygen.
- Substituent Effects : The adamantane group adds significant hydrophobicity, reducing water solubility compared to the acetamidoethyl side chain in the target compound.
Acetamide-Containing Compounds
Compound: 2-Cyano-N-[(methylamino)carbonyl]acetamide ()
- Functional Group Comparison: Both compounds share an acetamide moiety, but the target compound incorporates it into a heterocyclic system.
- Toxicity Considerations: Limited toxicological data exist for both compounds, though the acetamide group generally confers low acute toxicity .
Data Table: Comparative Analysis of Key Features
Research Findings and Methodological Insights
- Crystallography : The target compound’s structural analysis would likely employ methods similar to , using tools like SHELX () for refinement .
- Synthesis : While emphasizes elemental analysis and NMR for triazole derivatives, analogous techniques would apply to the target compound’s characterization .
- Safety: Like 2-cyano-N-[(methylamino)carbonyl]acetamide, the target compound’s safety profile requires further investigation .
Biological Activity
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 213.194 g/mol
- CAS Number : 347355-79-7
The compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This structural motif is often associated with various biological activities, including antimicrobial and anticancer properties.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of 1,2,5-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and evaluated for their cytotoxic effects using the MTT assay. Notably, some compounds showed strong inhibitory effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-116 | 10.5 |
| Compound B | HeLa | 12.3 |
| This compound | HCT-116 | 15.0 |
These findings suggest that modifications to the oxadiazole scaffold can enhance cytotoxicity and may lead to the development of new anticancer agents.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. Research indicates that some oxadiazole derivatives inhibit topoisomerase I activity, an enzyme critical for DNA replication and transcription . Molecular docking studies have provided insights into how these compounds bind to the active site of topoisomerase I, potentially disrupting cancer cell proliferation.
Other Biological Activities
In addition to antiproliferative effects, oxadiazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. The presence of the acetamido group in this compound may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.
Case Studies
- Study on Antiproliferative Activity : A study conducted on various oxadiazole derivatives highlighted that modifications to the oxadiazole ring could significantly impact their antiproliferative activity against cancer cell lines . The study utilized an MTT assay to quantify cell viability post-treatment.
- Topoisomerase Inhibition : Another research effort focused on the interaction between synthesized oxadiazoles and topoisomerase I. The results indicated that certain derivatives could inhibit enzyme activity effectively, suggesting a pathway for developing new chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
